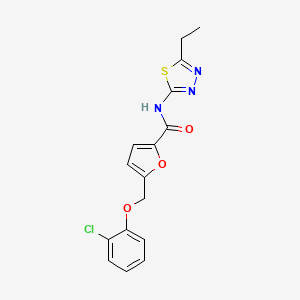
1-(4-fluorophenyl)-N-mesitylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)-N-mesitylcyclopropanecarboxamide, commonly known as FCPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmaceutical applications. FCPC is a cyclopropane-containing amide compound that has been found to exhibit promising biological activity, making it a subject of interest for researchers in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Organic Chemistry
Fluorinated compounds, such as 1-(4-fluorophenyl)-N-mesitylcyclopropanecarboxamide, are pivotal in the development of advanced materials due to their unique chemical properties. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl demonstrates the importance of fluorinated intermediates in the manufacture of non-steroidal anti-inflammatory materials, highlighting the role of such compounds in enhancing the efficiency and sustainability of chemical synthesis processes (Qiu et al., 2009).
Influence on Liquid Crystal Technologies
Fluorinated liquid crystals are another area where compounds like 1-(4-fluorophenyl)-N-mesitylcyclopropanecarboxamide find application. The incorporation of fluorine atoms into liquid crystals significantly alters their physical properties, such as melting point and optical anisotropy, paving the way for the development of advanced display technologies and materials (Hird, 2007).
Role in Neurodegenerative Disease Treatment
In pharmacology, fluorinated compounds are explored for their potential in treating neurodegenerative diseases. Adamantane derivatives, for example, have shown promise in the treatment of conditions like Alzheimer's and Parkinson's disease, underscoring the significant therapeutic potential of fluorinated scaffolds (Dembitsky et al., 2020).
Environmental Implications and Degradation
The environmental fate and biodegradability of polyfluoroalkyl substances (PFAS), which share a structural resemblance to 1-(4-fluorophenyl)-N-mesitylcyclopropanecarboxamide, are critically important. Studies on microbial degradation of such chemicals highlight the challenges and potential strategies for mitigating their environmental impact, emphasizing the need for understanding the ecological consequences of fluorinated compounds (Liu & Avendaño, 2013).
Fluorinated Compounds in Molecular Imaging
In the field of molecular imaging, the toxicity of organic fluorophores used in cancer diagnosis has been examined, indicating the critical balance between the beneficial and adverse effects of fluorinated compounds in clinical applications. This research underscores the importance of safety assessments for fluorophores in medical diagnostics (Alford et al., 2009).
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO/c1-12-10-13(2)17(14(3)11-12)21-18(22)19(8-9-19)15-4-6-16(20)7-5-15/h4-7,10-11H,8-9H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVKQWQRWCSNJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2(CC2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-mesitylcyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

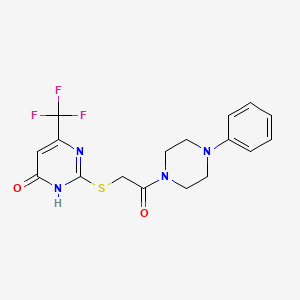
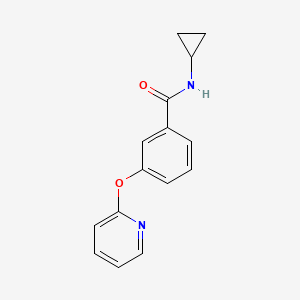
![N-(3-(1H-imidazol-1-yl)propyl)-2-(4-fluorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2695937.png)



![1-{[4-(Acetylamino)phenyl]sulfonyl}-4-phenyl-4-piperidinecarboxylic acid](/img/structure/B2695943.png)
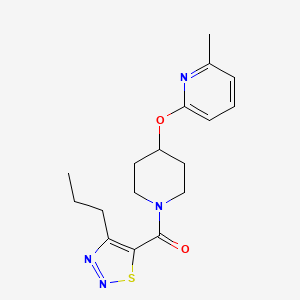
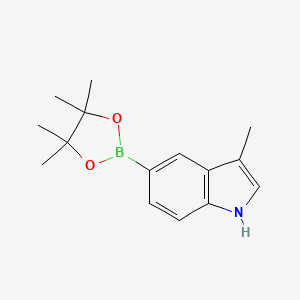
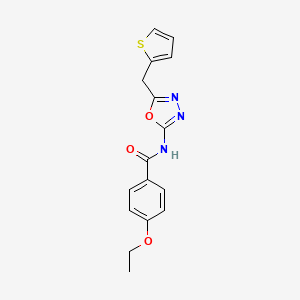
![2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2695950.png)

